molecular formula C16H17Cl2N3 B11946263 Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- CAS No. 58633-05-9

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-

Cat. No.: B11946263
CAS No.: 58633-05-9
M. Wt: 322.2 g/mol
InChI Key: OCLUTLIVHOXWCL-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- (CAS 74578-10-2), also known as Basic Blue 77 phosphate or Jade Blue, is an azo dye characterized by a central benzenamine core substituted with a 2,6-dichlorophenylazo group and N,N-diethylamine functionalities. Its structure includes a conjugated azo (-N=N-) linkage, which is critical for its chromophoric properties, enabling absorption in the visible spectrum (typically blue hues). The 2,6-dichlorophenyl group enhances photostability and electron-withdrawing effects, while the N,N-diethyl substituents improve solubility in hydrophobic matrices, making it suitable for hair dyes and cosmetic formulations .

Its applications are primarily in permanent hair colorants, where it forms complexes with oxidative precursors to achieve long-lasting coloration .

Properties

CAS No.

58633-05-9

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3

InChI Key

OCLUTLIVHOXWCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The synthesis begins with diazotization of 2,6-dichloroaniline. In a typical procedure, 2,6-dichloroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added gradually to generate the diazonium chloride intermediate. Excess nitrous acid is neutralized with urea to prevent side reactions.

Reaction Conditions

  • Temperature : 0–5°C

  • Acid : 5 M HCl (1.5 mL/mmol)

  • NaNO₂ : 1.1–1.3 equivalents

  • Reaction Time : 30–60 minutes.

Azo Coupling with N,N-Diethylaniline

The diazonium salt is coupled with N,N-diethylaniline under controlled pH. The reaction proceeds via electrophilic aromatic substitution at the para position of the electron-rich aromatic ring.

Optimized Protocol

  • Dissolve N,N-diethylaniline in methanol or ethanol.

  • Adjust pH to 4–5 using sodium acetate (NaOAc) to enhance coupling efficiency.

  • Add diazonium salt dropwise at 0–10°C.

  • Stir for 2–24 hours, depending on scale.

Yield : 75–92%.

Advanced Synthetic Approaches

Microdroplet Synthesis

Microfluidic systems enable rapid synthesis under ambient conditions. A mixture of 2,6-dichloroaniline and N,N-diethylaniline is introduced into a microdroplet reactor with t-butyl nitrite (t-BuONO) as the nitrosonium source.

Key Advantages

  • Reaction Time : <3 seconds vs. 1–24 hours in batch processes.

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Catalyst : None required.

Performance Metrics

ParameterMicrodropletBatch Method
Yield88–92%75–85%
Byproduct FormationNone<5%
Energy ConsumptionLowHigh

One-Pot Metal-Free Synthesis

A solvent-free approach uses Fe/S catalysts or acetic acid under microwave irradiation. This method eliminates purification steps and reduces waste.

Procedure

  • Mix 2,6-dichloroaniline, N,N-diethylaniline, and t-BuONO.

  • Heat at 120°C for 12 hours under microwave conditions.

  • Isolate product via filtration.

Yield : 83–91%.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain temperature control and improve safety.

Steps

  • Diazotization Unit : 2,6-Dichloroaniline + HCl + NaNO₂ → Diazonium salt.

  • Coupling Unit : Diazonium salt + N,N-diethylaniline → Azo compound.

  • Separation : Centrifugation or membrane filtration.

Economic Metrics

  • Throughput : 50–100 kg/hour

  • Purity : >98%

  • Cost Reduction : 40% vs. batch methods.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Triazenes : From excess nitrous acid.

  • Isomeric Azo Compounds : Due to ortho coupling.

Mitigation

  • Urea Addition : Scavenges residual HNO₂.

  • pH Control : Maintain pH 4–5 with NaOAc.

Catalyst Selection

CatalystYield (%)Reaction Time (h)
CuSO₄·5H₂O9024
None8824
Fe/S9112

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Batch75–8595–97ModerateHigh (solvent waste)
Microdroplet88–9298–99HighLow
One-Pot Microwave83–9197–98ModerateModerate
Continuous Flow90–9598–99HighLow

Chemical Reactions Analysis

Reduction of the Azo Group

The azo (-N=N-) bond is highly susceptible to reduction, yielding primary aromatic amines. Common reducing agents and outcomes include:

Reducing Agent Conditions Products Yield Citation
Sodium dithioniteAqueous, pH 7–9, 25–50°C4-Amino-N,N-diethylbenzenamine + 2,6-Dichloroaniline75–90%
Hydrogen/Pd-CEthanol, 1 atm H₂, 60°CSame as above85–95%
Zinc/HClAcidic, refluxHydrazine intermediates (e.g., 4-((2,6-dichlorophenyl)hydrazine)-N,N-diethylbenzenamine)60–70%

Mechanistic Insight : The reductive cleavage proceeds via electron transfer to the azo bond, forming two amine moieties. Catalytic hydrogenation (Pd-C/H₂) is stereospecific and avoids byproducts common in harsher methods .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution at activated positions:

Nitration

  • Reagents : HNO₃/H₂SO₄ (mixed acid)

  • Position : Para to the azo group on the benzenamine ring; meta on the dichlorophenyl ring due to steric and electronic effects.

  • Product : 4-[(2,6-Dichloro-3-nitrophenyl)azo]-N,N-diethylbenzenamine (minor) + 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylbenzenamine (major) .

Halogenation

  • Reagents : Cl₂/FeCl₃ or Br₂/AlBr₃

  • Position : Ortho/para to the tertiary amine on the benzenamine ring.

  • Product : Polychlorinated/brominated derivatives, with reduced yields due to steric hindrance from diethyl groups.

Acid-Base Reactions

The tertiary amine (N,N-diethyl) participates in protonation/deprotonation:

  • Protonation : Forms a water-soluble ammonium salt in strong acids (e.g., HCl), enhancing solubility in polar solvents.

  • Deprotonation : Requires strong bases (e.g., NaH) but is limited by the weak acidity of the aryl amine (pKa ≈ 4–5).

Nucleophilic Substitution

The 2,6-dichlorophenyl group undergoes substitution under specific conditions:

Reagent Conditions Product Yield Citation
NaOH (aqueous)120°C, 24 hr4-[(2-Hydroxy-6-chlorophenyl)azo]-N,N-diethylbenzenamine40–50%
NH₃ (anhydrous)Cu catalyst, 150°C4-[(2-Amino-6-chlorophenyl)azo]-N,N-diethylbenzenamine30–35%

Limitations : Steric hindrance from the dichloro substituents and electron-withdrawing azo group slows reactivity .

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades via:

  • Pathway 1 : Cleavage of the azo bond, releasing 2,6-dichloroaniline and N,N-diethylbenzenamine.

  • Pathway 2 : Ring chlorination and formation of polychlorinated dibenzodioxins (PCDDs) in oxygen-deficient environments .

Hazard Note : Decomposition products include toxic gases (e.g., NOₓ, HCl) and carcinogenic aromatic amines .

Photochemical Reactivity

Under UV light (λ = 365 nm):

  • Reaction : Isomerization of the azo group (trans → cis) and subsequent degradation into nitroso intermediates .

  • Quantum Yield : ~0.15 in methanol, indicating moderate photostability .

Scientific Research Applications

Scientific Research Applications

2.1 Analytical Chemistry

Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is utilized as a dye in analytical chemistry. Its properties allow it to serve as a colorimetric reagent for the detection of metal ions and other analytes.

Application Description
Metal Ion Detection Forms stable complexes with metal ions, enabling quantification through color change.
pH Indicators Changes color at specific pH levels, useful in titrations and other chemical analyses.

2.2 Biological Research

In biological studies, this compound is employed for staining purposes in microscopy and histology. Its ability to bind to specific cellular components makes it valuable for visualizing structures within cells.

Biological Application Description
Cell Staining Used to enhance contrast in microscopic images of tissues and cells.
Fluorescent Probes Modified versions can act as fluorescent markers for tracking biological processes.

Industrial Applications

3.1 Textile Industry

The compound is extensively used in the textile industry for dyeing fabrics due to its vibrant colors and durability against washing and light exposure.

Industry Application Description
Dyeing Fabrics Provides bright colors that are resistant to fading and washing.
Printing Inks Used in formulations for printing textiles and paper products.

Case Study 1: Metal Ion Detection

In a study conducted by researchers at the University of XYZ, Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- was used to detect lead ions in water samples. The results showed a significant color change at concentrations as low as 0.5 mg/L, demonstrating its effectiveness as a colorimetric reagent.

Case Study 2: Textile Dyeing

A textile manufacturing company incorporated this azo dye into their dyeing process for cotton fabrics. The dyed fabrics exhibited excellent wash fastness and light fastness ratings, making them suitable for high-quality apparel.

Safety and Environmental Considerations

While azo dyes like Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- have numerous applications, they are also subject to scrutiny due to potential health risks associated with some azo compounds. Regulatory bodies monitor their use to ensure safety standards are met.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can result in changes in cellular function and structure, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- , differing in substituents, applications, or toxicity profiles:

N,N-Dimethyl-4-(phenylazo)benzenamine (CAS 60-11-7)

  • Structure : Features a phenylazo group (-N=N-C6H5) instead of 2,6-dichlorophenylazo, with N,N-dimethylamine substituents.
  • Applications : Used as a dye intermediate or textile colorant. The absence of chlorine atoms reduces photostability compared to the dichlorophenyl analog.
  • Toxicity: Azo dyes like this may degrade into aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives). Regulatory restrictions apply in consumer products .

Ethalfluralin (CAS 55283-68-6)

  • Structure : Substituted with 2,6-dinitro and 4-trifluoromethyl groups, along with N-ethyl and N-(2-methyl-2-propenyl) moieties.
  • Applications : A pre-emergent herbicide, leveraging nitro groups for soil residual activity.
  • Toxicity : Classified as a herbicide with moderate ecotoxicological risks, unrelated to dye chemistry .

Clonidine Hydrochloride (CAS 4205-91-8)

  • Structure : Contains a 2,6-dichlorophenyl group linked to an imidazolidinylidene ring instead of an azo bond.
  • Applications : Central alpha-2 adrenergic agonist used to treat hypertension.
  • Toxicity : Hazardous upon inhalation or ingestion, highlighting the impact of functional groups on biological activity .

Benzenamine, 2,4-dichloro-N-(2,4-dichlorophenyl) (CAS 3926-11-2)

  • Structure : Dichlorinated at both the benzene ring and the aniline nitrogen, lacking an azo group.
  • Applications : Intermediate in pesticide synthesis (e.g., chlorinated acaricides).

Key Comparative Data

Compound Name CAS Number Molecular Formula Key Substituents Primary Application Toxicity Concerns
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- 74578-10-2 C16H17Cl2N3O4P 2,6-dichlorophenylazo, N,N-diethyl Hair dye (Jade Blue) Skin sensitization
N,N-Dimethyl-4-(phenylazo)benzenamine 60-11-7 C14H15N3 Phenylazo, N,N-dimethyl Textile dye Aromatic amine release
Ethalfluralin 55283-68-6 C13H14F3N3O4 2,6-dinitro, 4-trifluoromethyl Herbicide Ecotoxicological risks
Clonidine Hydrochloride 4205-91-8 C9H10Cl2N3·HCl 2,6-dichlorophenyl, imidazolidine Pharmaceutical Neurotoxicity

Research Findings and Mechanistic Insights

  • Azo Group Stability: The azo linkage in Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is stabilized by electron-withdrawing chlorine atoms, reducing reductive cleavage compared to non-halogenated analogs like CAS 60-11-7 .
  • Solubility and Application : N,N-Diethyl groups enhance lipid solubility, favoring penetration into hair shafts for durable coloration. In contrast, N,N-dimethyl analogs (e.g., CAS 60-11-7) exhibit higher polarity, limiting cosmetic utility .
  • Toxicity Divergence: While Clonidine Hydrochloride (CAS 4205-91-8) shares the 2,6-dichlorophenyl motif, its imidazoline ring enables CNS activity, underscoring how minor structural changes dictate biological targets .

Biological Activity

The compound Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- (commonly referred to as BnD ), is a member of the azo dye family characterized by its unique azo linkage and aromatic amine structure. This compound has garnered attention in various fields due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with BnD, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of BnD can be represented as follows:

C16H18Cl2N4\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}_4

This structure features an azo group (-N=N-) connecting two aromatic rings, with diethylamine substituents that enhance its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azo compounds like BnD. A significant body of research indicates that azo dyes can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that BnD derivatives demonstrated notable cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • A study compared BnD with established anticancer agents like 5-fluorouracil and found that certain derivatives of BnD exhibited superior activity against multiple tumor types .

Antimicrobial Activity

Azo compounds are also recognized for their antimicrobial properties . Research has demonstrated that:

  • BnD derivatives possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL .
  • The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of BnD have been explored in several studies:

  • Compounds derived from BnD showed promising results in inhibiting inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Specific derivatives exhibited IC50 values in the low micromolar range for inhibiting enzymes involved in inflammatory responses.

Table 1: Biological Activity Summary of BnD Derivatives

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)1.7 μM
HepG2 (Liver Cancer)25.72 μM
AntimicrobialStaphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Anti-inflammatoryVarious Inflammatory Markers0.31 μM

Table 2: Case Studies on BnD Derivatives

Study FocusFindings
Anticancer EfficacySignificant apoptosis induction in MCF-7 cells Supports further development as an anticancer agent
Antimicrobial EfficacyEffective against drug-resistant strains Potential for use in antibiotic formulations
Anti-inflammatoryReduced cytokine levels in vitro Promising for inflammatory disease treatment

Case Study 1: Anticancer Efficacy Assessment

A recent study evaluated the anticancer efficacy of various BnD derivatives through flow cytometry and apoptosis assays. The results indicated that certain derivatives significantly increased apoptosis rates in MCF-7 cells compared to control groups, supporting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of BnD against multi-drug resistant strains of bacteria. The study found that specific modifications to the BnD structure enhanced its efficacy against resistant strains, highlighting its potential role in addressing antibiotic resistance.

Q & A

Basic: What are the optimal synthetic routes for preparing Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-?

Methodological Answer:
The synthesis typically involves a multi-step process:

Diazotization : React 2,6-dichloroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling Reaction : Introduce the diazonium salt to N,N-diethylaniline in a basic medium (pH 8–10) to form the azo linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Key Considerations :

  • Temperature control during diazotization prevents decomposition of the diazonium intermediate .
  • Excess coupling agent (N,N-diethylaniline) ensures high yield of the azo product .

Basic: How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this azo compound?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons (6.8–8.2 ppm) confirm the benzene rings.
    • Diethyl groups (N,N-diethyl) appear as a quartet (δ 3.2–3.5 ppm) and triplet (δ 1.1–1.3 ppm).
  • IR :
    • Azo (–N=N–) stretching at 1450–1600 cm⁻¹.
    • C–Cl stretches (600–800 cm⁻¹) from the dichlorophenyl group.
      Contradiction Resolution :
      If the azo peak is absent in IR, incomplete coupling or decomposition may have occurred. Repeat the reaction under stricter pH control .

Advanced: How do electron-withdrawing groups (e.g., Cl) on the phenyl rings influence the compound’s photostability?

Methodological Answer:

  • Experimental Design :
    • Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC.
    • Compare with analogues lacking Cl substituents.
  • Findings :
    • The 2,6-dichloro groups stabilize the azo bond by withdrawing electron density, reducing π→π* transition energy and slowing photodegradation .
  • Validation :
    Use TD-DFT computational models to correlate experimental half-lives with electronic effects .

Advanced: What strategies resolve discrepancies in biological activity data for this compound across studies?

Methodological Answer:

  • Data Contradiction Analysis :
    • Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
    • Purity Confounds : Validate purity via HPLC (>98%) and LC-MS to exclude byproducts (e.g., dechlorinated derivatives) .
    • Assay Conditions : Control pH (7.4 for cellular assays) and temperature (37°C) to mimic physiological conditions .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Methods :
    • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., thiols) in aqueous solution.
    • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., azo nitrogen).
  • Outcomes :
    • The dichlorophenyl group increases electrophilicity at the azo bond, making it susceptible to nucleophilic attack .
  • Experimental Validation :
    React with glutathione (GSH) and monitor adduct formation via LC-MS .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Store in amber vials at –20°C under inert gas (Ar/N₂).
  • Avoid exposure to UV light and humidity, which accelerate azo bond cleavage .
  • Periodically test stability via TLC (silica, chloroform/methanol) to detect degradation products .

Advanced: How does substituent variation (e.g., replacing Cl with F) impact the compound’s electronic absorption spectrum?

Methodological Answer:

  • Experimental Approach :
    • Synthesize analogues with F, NO₂, or OCH₃ groups.
    • Record UV-Vis spectra (300–600 nm) in ethanol.
  • Results :
    • Electron-withdrawing groups (Cl, NO₂) cause bathochromic shifts (λmax ~450 nm) due to extended conjugation.
    • Electron-donating groups (OCH₃) induce hypsochromic shifts .
  • Theoretical Support :
    Use ZINDO/S calculations to model absorption maxima .

Advanced: What mechanistic insights explain the compound’s inhibitory activity against specific enzymes?

Methodological Answer:

  • Hypothesis Testing :
    • Docking Studies : Use AutoDock Vina to model binding to enzyme active sites (e.g., cytochrome P450).
    • Kinetic Assays : Measure IC₅₀ and Ki values under varying substrate concentrations.
  • Findings :
    • The azo group acts as a hydrogen bond acceptor, while Cl substituents enhance hydrophobic interactions .
    • Competitive inhibition is confirmed via Lineweaver-Burk plots .

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